

Application Notes and Protocols for Reactions Involving **(Phenylsulfonimidoyl)benzene**

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Compound of Interest

Compound Name: *(Phenylsulfonimidoyl)benzene*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key reactions involving **(Phenylsulfonimidoyl)benzene**, a diphenyl sulfoximine, and its derivatives. The information is intended to guide researchers in the synthesis and functionalization of this important structural motif, which is increasingly utilized in medicinal chemistry and drug discovery.

Introduction

(Phenylsulfonimidoyl)benzene, and sulfoximines in general, are recognized as valuable bioisosteres for sulfones and other functional groups in drug design. Their unique three-dimensional structure, hydrogen bonding capabilities, and metabolic stability make them attractive moieties for modulating the physicochemical and pharmacological properties of drug candidates. This document outlines reliable experimental setups for the synthesis of NH-sulfoximines, their N-arylation, and the asymmetric synthesis of chiral sulfoximines.

Data Presentation

The following tables summarize the quantitative data for the synthesis and functionalization of **(Phenylsulfonimidoyl)benzene** and related sulfoximines, providing a comparative overview of different methodologies.

Table 1: Synthesis of NH-Sulfoximines from Sulfoxides using PhI(OAc)_2 and Ammonium Carbamate[1][2][3]

Entry	Sulfoxide Substrate	Product	Yield (%)
1	Diphenyl sulfoxide	S,S-Diphenylsulfoximine	91
2	Methyl phenyl sulfoxide	S-Methyl-S-phenylsulfoximine	95
3	4-Chlorophenyl methyl sulfoxide	S-(4-Chlorophenyl)-S-methylsulfoximine	85
4	4-Methoxyphenyl methyl sulfoxide	S-(4-Methoxyphenyl)-S-methylsulfoximine	92
5	Benzyl phenyl sulfoxide	S-Benzyl-S-phenylsulfoximine	88

Table 2: One-Pot Synthesis of NH-Sulfoximines from Sulfides[1][4][5][6]

Entry	Sulfide Substrate	Product	Yield (%)
1	Diphenyl sulfide	S,S-Diphenylsulfoximine	85
2	Thioanisole	S-Methyl-S-phenylsulfoximine	91
3	4-Bromothioanisole	S-(4-Bromophenyl)-S-methylsulfoximine	82
4	4-Methoxythioanisole	S-(4-Methoxyphenyl)-S-methylsulfoximine	88

Table 3: Copper-Catalyzed N-Arylation of S,S-Diphenylsulfoximine with Arylboronic Acids[7][8][9]

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	N-Phenyl-S,S-diphenylsulfoximine	94
2	4-Methylphenylboronic acid	N-(4-Methylphenyl)-S,S-diphenylsulfoximine	88
3	4-Methoxyphenylboronic acid	N-(4-Methoxyphenyl)-S,S-diphenylsulfoximine	85
4	4-Chlorophenylboronic acid	N-(4-Chlorophenyl)-S,S-diphenylsulfoximine	92
5	3-Nitrophenylboronic acid	N-(3-Nitrophenyl)-S,S-diphenylsulfoximine	78

Table 4: Asymmetric Synthesis of Chiral Sulfoximines via S-Alkylation of Sulfinamides[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Entry	Sulfinamide	Alkylationg Agent	Product	Yield (%)	ee (%)
1	(R)-N-tert- Butanesulfiny l-aniline	Methyl iodide	(S)-S-Methyl- S-phenyl-N- (tert- butyl)sulfoxim ine	95	>99
2	(R)-N-tert- Butanesulfiny l-aniline	Ethyl iodide	(S)-S-Ethyl- S-phenyl-N- (tert- butyl)sulfoxim ine	92	>99
3	(R)-N-tert- Butanesulfiny l-aniline	Benzyl bromide	(S)-S-Benzyl- S-phenyl-N- (tert- butyl)sulfoxim ine	88	>99
4	(S)-N-tert- Butanesulfiny l-p-toluidine	Methyl iodide	(R)-S-Methyl- S-(p-tolyl)-N- (tert- butyl)sulfoxim ine	96	>99

Experimental Protocols

Protocol 1: Synthesis of S,S-Diphenylsulfoximine from Diphenyl Sulfoxide[1][2]

This protocol describes the direct synthesis of an NH-sulfoximine from the corresponding sulfoxide using a hypervalent iodine reagent.

Materials:

- Diphenyl sulfoxide

- (Diacetoxyiodo)benzene (PhI(OAc)_2)
- Ammonium carbamate ($\text{NH}_2\text{COONH}_4$)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Separatory funnel

Procedure:

- To a round-bottom flask charged with diphenyl sulfoxide (1.0 mmol, 1.0 equiv) and methanol (5 mL), add (diacetoxyiodo)benzene (3.0 equiv).
- To the stirred suspension, add ammonium carbamate (4.0 equiv) portion-wise over 5 minutes.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure.
- To the resulting residue, add ethyl acetate (20 mL) and saturated aqueous NaHCO_3 solution (15 mL) and stir for 10 minutes.
- Transfer the mixture to a separatory funnel and separate the layers.

- Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure S,S-diphenylsulfoximine.

Protocol 2: One-Pot Synthesis of S,S-Diphenylsulfoximine from Diphenyl Sulfide[1][4][5][6]

This protocol details a one-pot conversion of a sulfide to an NH-sulfoximine.

Materials:

- Diphenyl sulfide
- (Diacetoxyiodo)benzene (Phi(OAc)_2)
- Ammonium carbamate ($\text{NH}_2\text{COONH}_4$)
- Methanol (MeOH)
- Standard work-up and purification reagents as in Protocol 1.

Procedure:

- In a round-bottom flask, dissolve diphenyl sulfide (1.0 mmol, 1.0 equiv) in methanol (5 mL).
- Add (diacetoxyiodo)benzene (2.5 equiv) to the solution.
- Add ammonium carbamate (2.0 equiv) in one portion.
- Stir the mixture at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

- Follow the work-up and purification steps (5-10) as described in Protocol 1 to isolate S,S-diphenylsulfoximine.

Protocol 3: Copper-Catalyzed N-Arylation of S,S-Diphenylsulfoximine[7][8][9]

This protocol describes the formation of a C-N bond to functionalize the nitrogen atom of the sulfoximine.

Materials:

- S,S-Diphenylsulfoximine
- Arylboronic acid (e.g., phenylboronic acid)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Dichloromethane (DCM)
- Molecular sieves (4 Å)
- Round-bottom flask
- Magnetic stirrer

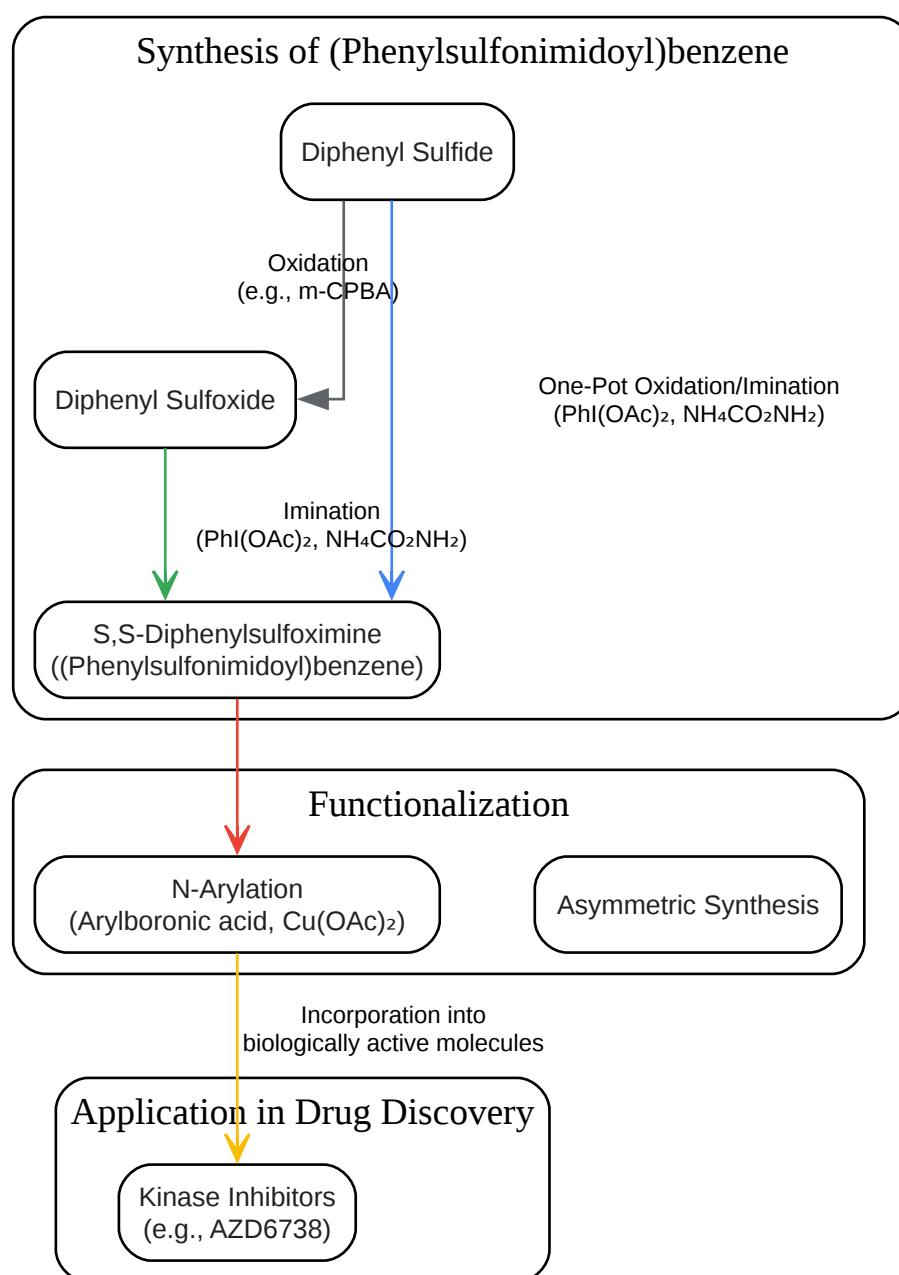
Procedure:

- To a dry round-bottom flask, add S,S-diphenylsulfoximine (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 equiv), and copper(II) acetate (10 mol%).
- Add activated 4 Å molecular sieves.
- Add dry dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the N-arylated sulfoximine.

Visualizations

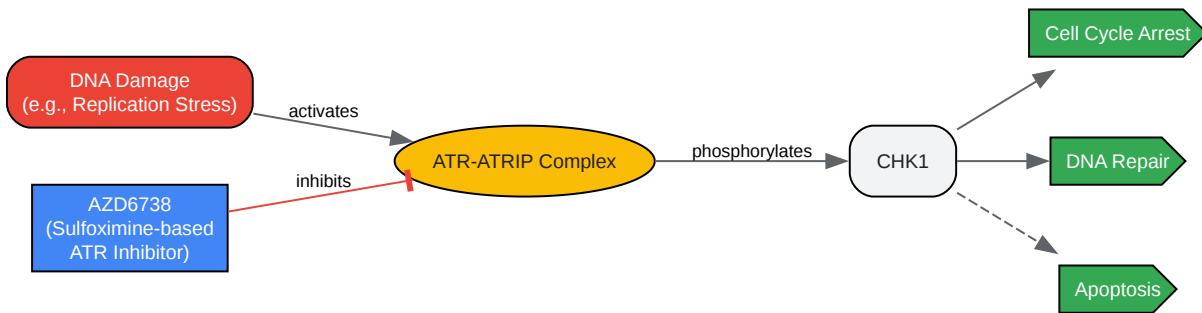
Experimental Workflow



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Caption: General workflow for the synthesis and functionalization of **(Phenylsulfonimidoyl)benzene**.

Signaling Pathway

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Caption: Simplified ATR signaling pathway and the inhibitory action of AZD6738.

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